3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide
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Overview
Description
3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a sulfonamide group, and a piperidine-substituted pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the isoxazole derivative with sulfonyl chlorides under basic conditions.
Attachment of the Piperidine-Substituted Pyrimidine: The final step involves the coupling of the piperidine-substituted pyrimidine moiety to the isoxazole-sulfonamide intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or pyrimidine moieties using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Amines, thiols, dimethylformamide as a solvent, and a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound in the development of new drugs due to its potential biological activity.
Pharmaceuticals: It can serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors, and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the piperidine-substituted pyrimidine moiety can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-N-((4-(morpholin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide
- 3,5-dimethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide
- 3,5-dimethyl-N-((4-(piperazin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide
Uniqueness
The uniqueness of 3,5-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)isoxazole-4-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine-substituted pyrimidine moiety enhances its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
3,5-dimethyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-11-15(12(2)23-19-11)24(21,22)17-10-13-16-7-6-14(18-13)20-8-4-3-5-9-20/h6-7,17H,3-5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKCUXMJAOZMGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NC=CC(=N2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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